N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a carboxamide group attached to a pyrazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that n-(4-chlorophenyl)-3-methoxy-1-methyl-1h-pyrazole-4-carboxamide may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anticonvulsant activity . This suggests that this compound may interact with its targets in a way that modulates neuronal activity.
Biochemical Pathways
Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound may influence pathways related to neuronal signaling.
Result of Action
The potential anticonvulsant activity of similar compounds suggests that this compound may exert effects on neuronal activity .
Preparation Methods
The synthesis of N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the methoxy group. Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions .
Chemical Reactions Analysis
N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and inflammatory conditions.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of other industrially relevant compounds
Comparison with Similar Compounds
N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
N-(4-bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Contains a bromine atom instead of chlorine, which may affect its chemical properties and biological activities.
N-(4-chlorophenyl)-3-methoxy-1H-pyrazole-4-carboxamide: Lacks the methyl group, which may influence its solubility and interaction with molecular targets .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJWTKIWCQVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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